methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are bicyclic compounds containing a fused benzene and pyrimidine ring, and they are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of an amino acid derivative with a pentyl-substituted aldehyde in the presence of a cyclization agent.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted quinazolines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of quinazoline derivatives have been extensively studied. Methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate has shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism by which methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Methyl 2,4-dioxo-3-ethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Methyl 2,4-dioxo-3-butyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Uniqueness: Methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate stands out due to its pentyl group, which imparts unique chemical and biological properties compared to its ethyl and butyl counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-4-5-8-17-13(18)11-7-6-10(14(19)21-2)9-12(11)16-15(17)20/h6-7,9H,3-5,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGANQCKENDCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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